

A Technical Guide to 3-Ethynylbenzonitrile for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethynylbenzonitrile

Cat. No.: B071010

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An in-depth examination of the commercial availability, synthesis, and key reactions of **3-ethynylbenzonitrile**, a versatile building block in medicinal chemistry and materials science.

Introduction

3-Ethynylbenzonitrile, with CAS number 171290-53-2, is an aromatic organic compound featuring both a nitrile and a terminal alkyne functional group. This unique combination of functionalities makes it a valuable reagent and building block for researchers, particularly in the fields of drug discovery, medicinal chemistry, and materials science. The nitrile group can be transformed into various nitrogen-containing heterocycles, while the terminal alkyne is a versatile handle for a range of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of the commercial availability of **3-ethynylbenzonitrile**, detailed experimental protocols for its synthesis, and its application in key chemical transformations.

Commercial Availability and Suppliers

3-Ethynylbenzonitrile is available from a number of commercial chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to consult the specific product documentation. While some major suppliers like Sigma-Aldrich have discontinued this product, it remains available from various specialized chemical providers.^[1] Below is a summary of known suppliers and their typical product specifications.

Supplier	Product Number	Purity/Specification	Storage Conditions
BLD Pharm	BD86716	Not specified	Sealed in dry, 2-8°C[2]
ChemicalBook	CB7849435	99%	2-8°C[3]
Guidechem	171290-53-2	Not specified	Not specified
Apollo Scientific	OR17877	99%	Not specified[3]
SynQuest Laboratories	3937-1-X5	99%	Not specified[3]

Note: Purity and availability are subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier to obtain precise data on the purity and analytical methods used for quality control.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **3-ethynylbenzonitrile** is provided below.

Property	Value	Reference
Molecular Formula	C ₉ H ₅ N	[4]
Molecular Weight	127.14 g/mol	[4]
Appearance	Light yellow to yellow solid	[3]
Boiling Point	223.4±23.0 °C (Predicted)	[3]
Density	1.08±0.1 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C	[3]

Spectroscopic Data:

- ¹H NMR and ¹³C NMR: Spectral data for **3-ethynylbenzonitrile** are available through databases such as ChemicalBook.[5]

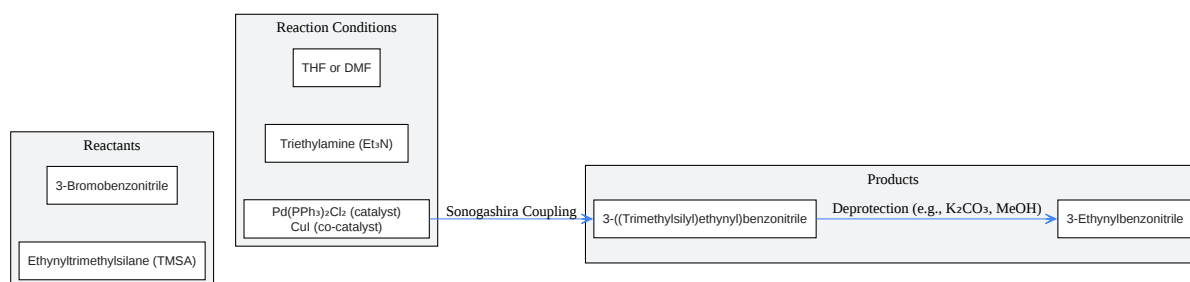
- Infrared (IR) Spectroscopy: The IR spectrum of an aromatic nitrile will typically show a sharp, strong absorption band for the C≡N stretch in the range of 2240-2220 cm^{-1} .^[6] The terminal alkyne C≡C stretch will appear as a weak band around 2140-2100 cm^{-1} , and the ≡C-H stretch will be a sharp, medium intensity band around 3333-3267 cm^{-1} .^[6]^[7]

Experimental Protocols

Synthesis of 3-Ethynylbenzonitrile via Sonogashira Coupling

The most common and efficient method for the synthesis of **3-ethynylbenzonitrile** is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. A typical procedure involves the reaction of 3-bromobenzonitrile with a protected alkyne, such as ethynyltrimethylsilane (TMSA), followed by deprotection of the silyl group.

Reaction Scheme:



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Caption: Synthesis of **3-Ethynylbenzonitrile** via Sonogashira Coupling.

Detailed Protocol:

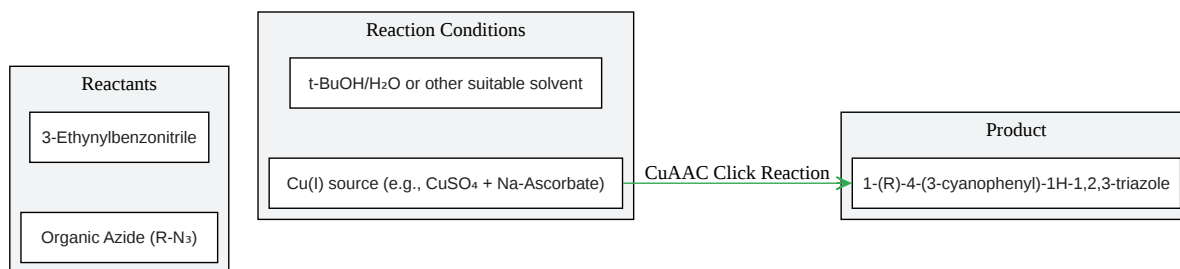
- Step 1: Sonogashira Coupling
 - To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzonitrile (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) ($\text{Pd(PPh}_3)_2\text{Cl}_2$, 0.01-0.05 eq), and copper(I) iodide (CuI , 0.01-0.05 eq).[\[8\]](#)
 - Add a suitable solvent, such as anhydrous triethylamine (TEA) or a mixture of tetrahydrofuran (THF) and TEA.[\[8\]](#)
 - Add ethynyltrimethylsilane (TMSA, 1.1-1.5 eq) dropwise to the stirred reaction mixture.[\[8\]](#)
 - Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product, 3-((trimethylsilyl)ethynyl)benzonitrile, by column chromatography on silica gel.
- Step 2: Deprotection
 - Dissolve the purified 3-((trimethylsilyl)ethynyl)benzonitrile in a mixture of methanol and a suitable co-solvent like THF.
 - Add a base such as potassium carbonate (K_2CO_3) or tetrabutylammonium fluoride (TBAF).

- Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent.
- Dry the organic layer, concentrate, and purify the final product, **3-ethynylbenzonitrile**, by column chromatography or recrystallization.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

3-Ethynylbenzonitrile is an excellent substrate for the CuAAC reaction, a highly efficient and widely used click chemistry transformation to form 1,4-disubstituted 1,2,3-triazoles.

Reaction Scheme:



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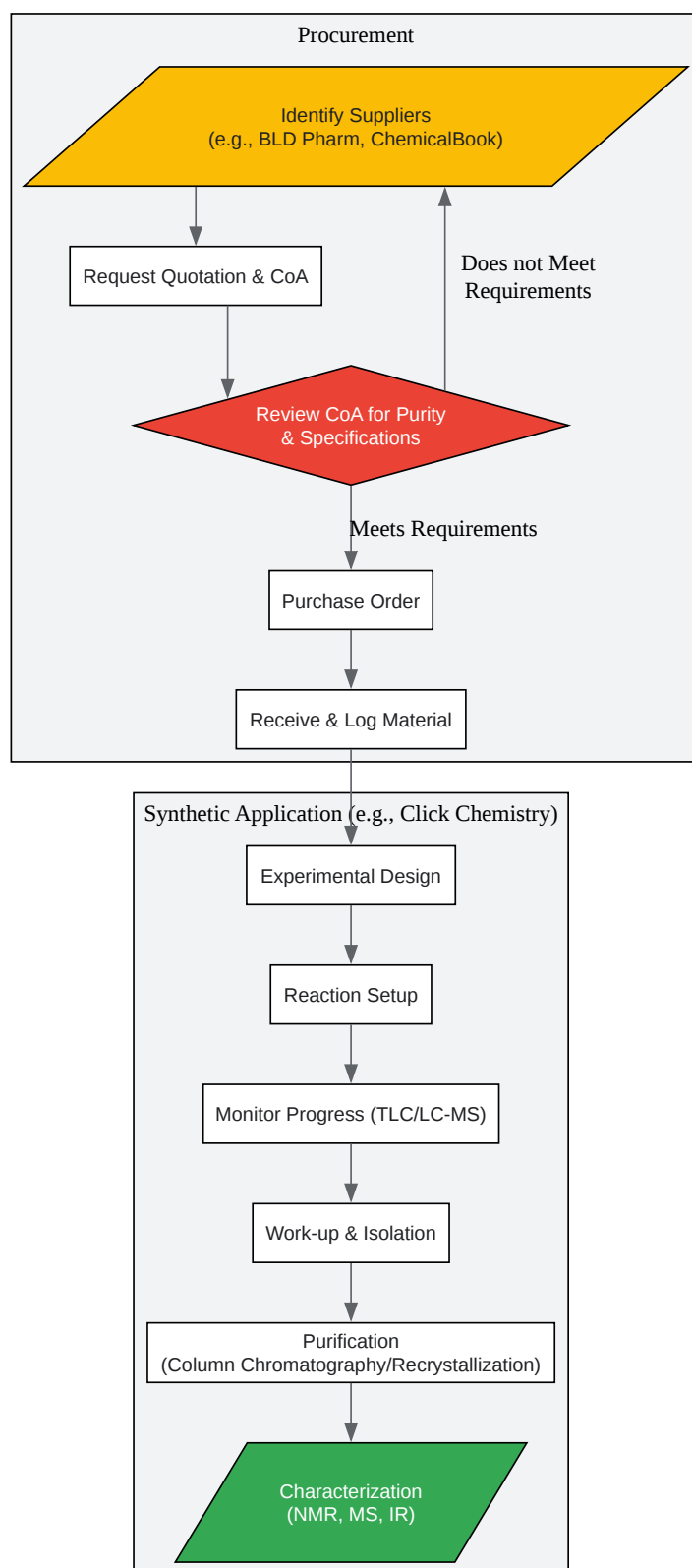
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with **3-Ethynylbenzonitrile**.

General Protocol:

- In a suitable reaction vessel, dissolve the organic azide (1.0 eq) and **3-ethynylbenzonitrile** (1.0-1.2 eq) in a solvent system such as a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare the copper(I) catalyst by adding an aqueous solution of sodium ascorbate (0.1-0.3 eq) to an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
- Add the freshly prepared copper(I) catalyst solution to the solution of the azide and alkyne.
- Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.
- Collect the product by filtration, wash with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum. If the product is soluble, an aqueous workup followed by extraction and purification by column chromatography may be necessary.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a researcher from procuring **3-ethynylbenzonitrile** to its use in a synthetic application.



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Caption: Procurement and Synthetic Application Workflow for **3-Ethynylbenzonitrile**.

Conclusion

3-Ethynylbenzonitrile is a commercially available and highly versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science. The Sonogashira coupling provides a reliable route for its synthesis, and its application in click chemistry demonstrates its utility in modern synthetic methodologies. This guide provides the foundational information and protocols necessary for researchers to effectively utilize **3-ethynylbenzonitrile** in their work.

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- To cite this document: BenchChem. [A Technical Guide to 3-Ethynylbenzonitrile for Chemical Research and Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071010#commercial-availability-and-suppliers-of-3-ethynylbenzonitrile>]

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